

Spectroscopic Profile of 2,6-Difluorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluorobenzoic acid

Cat. No.: B147543

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This technical guide provides an in-depth analysis of the spectroscopic data for **2,6-difluorobenzoic acid**, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable structural insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For **2,6-difluorobenzoic acid**, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR Data

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The aromatic protons of **2,6-difluorobenzoic acid** exhibit a characteristic splitting pattern due to coupling with adjacent fluorine and proton nuclei.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.60 - 7.75	Multiplet	-	H-4
~7.10 - 7.25	Multiplet	-	H-3, H-5
~11.0 - 13.0	Broad Singlet	-	-COOH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton. The signals are influenced by the attached atoms, with the fluorine and oxygen atoms causing significant shifts. Spectra are often recorded in solvents like DMSO-d6.[2]

Chemical Shift (δ) ppm	Assignment
~165.0	-СООН
~161.0 (d, J ≈ 250 Hz)	C-2, C-6
~133.0	C-4
~115.0 (d, J ≈ 20 Hz)	C-3, C-5
~112.0 (t)	C-1

Note: The 'd' denotes a doublet and 't' a triplet, arising from carbon-fluorine coupling. Coupling constants (J) are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The spectrum of **2,6-difluorobenzoic acid** shows characteristic absorptions for the carboxylic acid and the fluorinated aromatic ring.



Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1620, ~1480	Medium-Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid)
~1000	Strong	C-F stretch
~920	Medium, Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula.[4] The electron ionization (EI) mass spectrum of **2,6-difluorobenzoic acid** shows a prominent molecular ion peak and characteristic fragmentation patterns.[5]

m/z	Relative Intensity (%)	Assignment
158	100	[M]+ (Molecular Ion)
141	~80	[M - OH]+
113	~60	[M - COOH]+
85	~30	[C5H2F]+

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

• Sample Preparation: Dissolve approximately 5-10 mg of **2,6-difluorobenzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[6]



- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy Protocol (KBr Pellet Technique)

- Sample Preparation: Grind a small amount (~1-2 mg) of 2,6-difluorobenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]
- Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

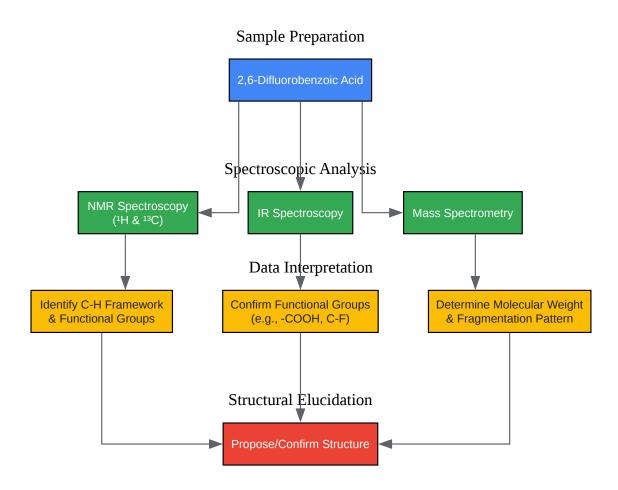
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated to ensure vaporization.[8]
- Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to cause ionization, primarily forming a radical cation (molecular ion).[8][9]
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-tocharge (m/z) ratio using a magnetic or electric field.[9]
- Detection: Detect the ions and record their abundance, generating a mass spectrum that plots relative intensity versus m/z.[9]



Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like **2,6-difluorobenzoic acid** using multiple spectroscopic techniques.



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Caption: Workflow for Spectroscopic Analysis.

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